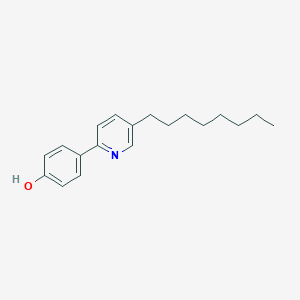

Phenol, 4-(5-octyl-2-pyridinyl)-

Description

Structure

3D Structure

Properties

CAS No. |

110500-54-4 |

|---|---|

Molecular Formula |

C19H25NO |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

4-(5-octylpyridin-2-yl)phenol |

InChI |

InChI=1S/C19H25NO/c1-2-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21)13-11-17/h9-15,21H,2-8H2,1H3 |

InChI Key |

ITHVDYBOWIEQIJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |

Isomeric SMILES |

CCCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |

Canonical SMILES |

CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 4 5 Octyl 2 Pyridinyl

Retrosynthetic Analysis and Strategic Disconnections for the Phenol (B47542), 4-(5-octyl-2-pyridinyl)- Scaffold

Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.comyoutube.com For Phenol, 4-(5-octyl-2-pyridinyl)-, the most logical disconnection is the carbon-carbon bond between the pyridine (B92270) and phenol rings. This leads to two primary synthons: a 2-substituted-5-octylpyridine and a 4-substituted phenol.

This central bond can be formed using various cross-coupling reactions, which will be discussed in detail in the following sections. The choice of the specific precursors depends on the chosen catalytic method. For instance, a Suzuki-Miyaura coupling would necessitate a boronic acid or ester on one fragment and a halide on the other.

Further disconnection of the 2-substituted-5-octylpyridine synthon involves breaking the bond between the pyridine ring and the octyl group. This can be achieved through functional group interconversion, starting from a simpler pyridine derivative. Similarly, the 4-substituted phenol can be derived from phenol itself through electrophilic substitution or other functionalization reactions.

Catalytic Approaches to the Synthesis of Phenol, 4-(5-octyl-2-pyridinyl)-

Modern organic synthesis heavily relies on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, to efficiently form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These methods offer high yields and functional group tolerance under mild reaction conditions. orgsyn.orgnih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille) in Pyridyl-Phenol Synthesis

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between a boronic acid or ester and an organic halide or triflate, catalyzed by a palladium complex. mdpi.comnih.gov In the context of synthesizing Phenol, 4-(5-octyl-2-pyridinyl)-, one could react a 2-halo-5-octylpyridine with 4-hydroxyphenylboronic acid or, alternatively, 5-octyl-2-pyridylboronic acid with a 4-halophenol. acs.orgrsc.org The use of phenol derivatives in Suzuki-Miyaura couplings has been an area of growing interest, aiming for greener and more accessible synthetic routes. mdpi.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, also typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbon atoms. wikipedia.org For the target molecule, this could involve coupling a 2-halopyridine derivative with an organozinc reagent derived from 4-methoxyphenol, followed by demethylation to yield the final phenol. acs.org The preparation of stable, solid 2-pyridylzinc reagents has made this method more user-friendly. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) and an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The synthesis would proceed by reacting a 2-stannyl-5-octylpyridine with a 4-halophenol or a 2-halo-5-octylpyridine with a 4-stannylphenol derivative. libretexts.orgwiley-vch.de

| Cross-Coupling Reaction | Pyridine Precursor | Phenol Precursor | Catalyst | Key Advantages |

| Suzuki-Miyaura | 2-Halo-5-octylpyridine | 4-Hydroxyphenylboronic acid | Palladium | Mild conditions, commercially available reagents. nih.gov |

| Negishi | 2-Halo-5-octylpyridine | 4-(Trialkylstannyl)phenol | Palladium or Nickel | High functional group tolerance. wikipedia.orgorgsyn.org |

| Stille | 2-(Trialkylstannyl)-5-octylpyridine | 4-Iodophenol | Palladium | Stable organostannane reagents. wikipedia.orglibretexts.org |

Direct Arylation Strategies for Pyridine Functionalization

Direct arylation is an increasingly popular strategy that involves the formation of a C-C bond by activating a C-H bond on one of the aromatic partners, thus avoiding the pre-functionalization required in traditional cross-coupling reactions. rsc.org For the synthesis of Phenol, 4-(5-octyl-2-pyridinyl)-, this could potentially involve the direct C-H arylation of 5-octylpyridine with a suitable phenol derivative. nih.gov While this approach is atom-economical, controlling regioselectivity can be a challenge. rsc.org Research into metal-free arylation of pyridines is also an emerging field. researchgate.net

Stepwise Reaction Mechanisms and Reaction Pathway Elucidation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The cross-coupling reactions discussed above generally follow a similar catalytic cycle.

Mechanistic Investigations of C-C Bond Formation at the Pyridyl and Phenol Positions

The formation of the C-C bond in palladium-catalyzed cross-coupling reactions typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 2-halo-5-octylpyridine) to form a palladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organometallic reagent (e.g., 4-hydroxyphenylboronic acid in Suzuki coupling or the organozinc reagent in Negishi coupling) transfers its organic group to the palladium(II) complex, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. wikipedia.org

Biocatalysis offers an alternative, though less common, approach to C-C bond formation, often with high stereoselectivity. nih.govlibretexts.org

Role of Intermediates and Transition States in the Synthesis

The specific ligands on the palladium catalyst play a critical role in the efficiency and selectivity of the reaction by influencing the stability of intermediates and the energy of transition states. For instance, bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition and reductive elimination steps. The nature of the solvent and base (in the case of Suzuki coupling) also significantly impacts the reaction pathway. In direct arylation, the mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of a base or a ligand on the metal center.

Optimization of Synthetic Pathways for Improved Yield and Selectivity

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on several parameters, and their careful optimization is crucial to maximize the yield and selectivity of Phenol, 4-(5-octyl-2-pyridinyl)-. Key factors that are typically optimized include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand System: The selection of the palladium catalyst and its associated ligand is paramount for a successful coupling. While Pd(PPh₃)₄ is a commonly used catalyst, modern, more efficient catalyst systems often employ palladium(II) precursors like Pd(OAc)₂ or PdCl₂ in combination with specialized phosphine ligands. These ligands, such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, are known to improve catalytic activity, stability, and the scope of the reaction, particularly for challenging substrates like heteroaryl halides. mdpi.com For the synthesis of pyridinyl-containing biaryls, catalyst systems that are tolerant to the potentially coordinating nitrogen atom of the pyridine ring are essential.

Base and Solvent: The choice of base and solvent system is also critical. A variety of inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed to facilitate the transmetalation step of the catalytic cycle. The solvent system often consists of a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and water to ensure the solubility of both the organic substrates and the inorganic base. biosynce.com The optimization of the base and solvent can significantly impact the reaction rate and the suppression of side reactions.

Reaction Temperature: The reaction temperature is another important variable. While some modern catalytic systems can operate at or near room temperature, many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the coupling partners and the stability of the catalyst.

The following interactive data table illustrates a hypothetical optimization study for the Suzuki-Miyaura coupling to produce Phenol, 4-(5-octyl-2-pyridinyl)-, based on typical findings for similar reactions.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 |

| 6 | Pd(OAc)₂ (1) | SPhos (2) | Cs₂CO₃ | Dioxane/H₂O | 80 | 93 |

Green Chemistry Principles in the Synthesis of Phenol, 4-(5-octyl-2-pyridinyl)-

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact. For the synthesis of Phenol, 4-(5-octyl-2-pyridinyl)-, several aspects can be considered to make the process more sustainable.

Atom Economy: The Suzuki-Miyaura reaction itself is relatively atom-economical, as the main byproducts are inorganic salts derived from the base and the boronic acid moiety. However, the synthesis of the starting materials must also be considered. The use of catalytic methods for the synthesis of the precursors, such as the catalytic borylation of 2-bromo-5-octylpyridine, is preferable to stoichiometric methods.

Use of Greener Solvents: Traditional solvents used in cross-coupling reactions, such as toluene and dioxane, have environmental and health concerns. Research into greener solvent alternatives is an active area. For some Suzuki-Miyaura couplings, it is possible to use more benign solvents like ethanol, water, or mixtures thereof. nih.gov The use of pyridine derivatives themselves as recyclable solvents in biphasic systems has also been explored as a green chemistry strategy. nih.gov

Energy Efficiency: The development of highly active catalysts that can operate at lower temperatures reduces the energy consumption of the process. Microwave-assisted synthesis has also emerged as a green technique that can significantly shorten reaction times and, in some cases, improve yields. nih.gov

Use of Renewable Feedstocks: A long-term green chemistry goal is the use of renewable feedstocks. While the starting materials for the synthesis of Phenol, 4-(5-octyl-2-pyridinyl)- are currently derived from petrochemical sources, research into the production of phenols and other aromatic compounds from biomass, such as lignin, is ongoing and could provide a more sustainable route in the future. nih.gov

The following interactive data table outlines some green chemistry considerations for the synthesis.

| Green Chemistry Principle | Application to the Synthesis | Potential Benefit |

|---|---|---|

| Prevention | Optimize reaction conditions to minimize byproduct formation. | Reduced waste generation. |

| Atom Economy | Utilize catalytic methods for precursor synthesis. | Higher efficiency in the use of starting materials. |

| Less Hazardous Chemical Syntheses | Replace hazardous solvents with greener alternatives (e.g., water, ethanol). | Improved safety and reduced environmental impact. |

| Design for Energy Efficiency | Develop high-activity catalysts for lower temperature reactions or use microwave heating. | Reduced energy consumption and shorter reaction times. |

| Use of Renewable Feedstocks | Future potential to source phenolic and pyridinic precursors from biomass. | Reduced reliance on fossil fuels. |

By integrating these principles, the synthesis of Phenol, 4-(5-octyl-2-pyridinyl)- can be designed to be not only efficient and high-yielding but also environmentally responsible.

Theoretical and Computational Investigations of Phenol, 4 5 Octyl 2 Pyridinyl

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. youtube.com These methods, such as Density Functional Theory (DFT) and ab initio calculations, enable the prediction of various molecular properties by solving the Schrödinger equation or related electronic structure equations.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) has become a popular and powerful tool in quantum chemistry for investigating the electronic properties of molecules. q-chem.com It is used to determine the ground-state electronic structure of many-body systems by mapping the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential.

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the electronic and optical properties of organic molecules. espublisher.com For molecules like Phenol (B47542), 4-(5-octyl-2-pyridinyl)-, the HOMO is typically localized on the electron-rich phenol ring and the substituent, while the LUMO is often found on the pyridine (B92270) ring. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical hardness. espublisher.comsemanticscholar.org

The electron density distribution reveals the regions of a molecule that are electron-rich or electron-deficient, which is critical for predicting reactivity. cyberleninka.ru In Phenol, 4-(5-octyl-2-pyridinyl)-, the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring are expected to have a high electron density, making them potential sites for electrophilic attack or hydrogen bonding. cyberleninka.ru

Ab Initio Methods for Predicting Ground State Geometries and Energetics

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. youtube.com These methods are used to determine the optimized geometry and total energy of a molecule. For Phenol, 4-(5-octyl-2-pyridinyl)-, ab initio calculations can predict bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. For instance, in related phenyl-pyrimidine systems, the aromatic rings are often found to be non-coplanar, with dihedral angles influenced by electronic repulsion. nih.gov The long octyl chain introduces significant conformational flexibility.

The energetics of the molecule, including its heat of formation and total energy, can also be calculated. These values are crucial for determining the stability of the molecule and for studying the thermodynamics of reactions in which it might participate. cyberleninka.ru

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD can provide a detailed picture of the conformational landscape and intermolecular interactions of a molecule like Phenol, 4-(5-octyl-2-pyridinyl)-.

The presence of a flexible octyl chain and the rotational freedom between the phenol and pyridine rings suggest that this molecule can adopt multiple conformations. MD simulations can explore these different conformations and determine their relative stabilities. nih.gov

Furthermore, MD simulations can shed light on how molecules of Phenol, 4-(5-octyl-2-pyridinyl)- interact with each other in a condensed phase. These simulations can reveal the formation of hydrogen bonds between the phenolic hydroxyl group and the pyridine nitrogen of neighboring molecules, as well as van der Waals interactions involving the aromatic rings and the octyl chains. nih.govrsc.org The presence of ring quadrupoles in the molecular model is often essential for accurately reproducing experimentally observed phases in similar molecules. nih.gov

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic signatures of a molecule, which can then be compared with experimental data to validate the theoretical model.

For Phenol, 4-(5-octyl-2-pyridinyl)-, theoretical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. In similar pyridinylphenol compounds, characteristic IR peaks for the pyridine C=N stretch are observed around 1600–1650 cm⁻¹. In the ¹H NMR spectrum, the aromatic protons of the pyridinyl and phenolic rings typically appear in the δ 7.2–8.5 ppm range. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), with absorption peaks often attributed to π to π* transitions. espublisher.comnih.gov

By comparing the predicted spectra with experimental results, researchers can confirm the structure of the synthesized compound and gain a more detailed understanding of its electronic and vibrational properties. researchgate.netresearchgate.net

Theoretical Insights into Tautomeric Equilibria and Aromaticity in Phenol, 4-(5-octyl-2-pyridinyl)-

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Phenol, 4-(5-octyl-2-pyridinyl)- can theoretically exhibit keto-enol tautomerism. The enol form (the phenolic form) is generally the dominant tautomer due to the aromatic stabilization of the phenol ring. masterorganicchemistry.com The keto form, which would involve the transfer of the phenolic proton to the pyridine nitrogen, is typically energetically less favorable due to the loss of aromaticity. Computational studies can quantify the energy difference between these tautomers and predict the equilibrium constant, which is often influenced by the solvent. academie-sciences.frorientjchem.org

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules. wikipedia.org Both the phenol and pyridine rings in Phenol, 4-(5-octyl-2-pyridinyl)- are aromatic. wikipedia.org Computational methods can be used to quantify the aromaticity of these rings, for example, by calculating nucleus-independent chemical shifts (NICS). nih.gov These calculations help in understanding the electronic delocalization and stability of the molecule. nih.gov

Computational Approaches to Understanding Substituent Effects on Reactivity and Functional Properties

The substituents on the phenol and pyridine rings play a crucial role in modulating the molecule's reactivity and properties. The octyl group, being an electron-donating group, can influence the electron density distribution in the pyridine ring. nih.gov The hydroxyl group on the phenol ring is also an electron-donating group that activates the ring towards electrophilic substitution. nih.gov

Computational studies can systematically investigate the effect of different substituents on the molecule's properties. acs.orgrsc.org For example, DFT calculations can be used to determine how substituents affect the HOMO-LUMO gap, the bond dissociation enthalpy (BDE) of the O-H bond, and the proton affinity of the pyridine nitrogen. nih.govnih.gov These calculations can help in designing new molecules with tailored electronic and reactive properties for specific applications. For instance, understanding substituent effects is critical in designing molecules for applications in materials science or medicinal chemistry. nih.govnih.gov

Advanced Characterization Techniques and Structural Elucidation of Phenol, 4 5 Octyl 2 Pyridinyl

High-Resolution Spectroscopic Analysis for Structural Confirmation

This section would have focused on the precise determination of the compound's chemical structure through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D Techniques (COSY, HSQC, HMBC, NOESY)

A complete NMR analysis would have provided a detailed map of the proton and carbon environments within the molecule. This would involve not only standard 1D ¹H and ¹³C NMR but also advanced 2D techniques. For instance, Correlation Spectroscopy (COSY) would be used to establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would reveal direct and long-range carbon-proton correlations, respectively. The Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the spatial proximity of different protons, aiding in the confirmation of the molecule's conformation in solution. The absence of published spectra and corresponding chemical shift and coupling constant data makes this analysis impossible.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. An analysis of the fragmentation patterns observed in the mass spectrum would offer valuable information about the compound's structure and the relative stability of its different parts. Without access to HRMS data and fragmentation studies for "Phenol, 4-(5-octyl-2-pyridinyl)-", this critical piece of structural confirmation cannot be discussed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the hydroxyl (-OH) group, the aromatic rings (phenol and pyridine), and the aliphatic octyl chain would provide a unique "molecular fingerprint." A comparative analysis of the FT-IR and Raman spectra would offer a more complete picture of the vibrational modes. However, no such spectra for this specific compound are available in the public domain.

X-ray Crystallography for Solid-State Molecular Architecture

This part of the article would have delved into the three-dimensional structure of the compound in its solid state, providing precise measurements of its geometry and intermolecular interactions.

Single Crystal X-ray Diffraction: Determination of Bond Lengths, Angles, and Conformations

The gold standard for structural determination is single crystal X-ray diffraction. This technique would yield precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the crystalline state. This would allow for a detailed discussion of the geometry of the pyridinyl and phenyl rings and the conformation of the octyl chain.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in a crystal lattice. This includes the identification and characterization of intermolecular forces such as hydrogen bonding (likely involving the phenolic hydroxyl group and the pyridine (B92270) nitrogen) and potential π-π stacking interactions between the aromatic rings. Understanding these interactions is key to comprehending the material's bulk properties. The lack of published crystallographic information files (CIFs) or related studies for "Phenol, 4-(5-octyl-2-pyridinyl)-" prevents any such analysis.

Electrochemical Characterization for Redox Behavior

The electrochemical behavior of a molecule like Phenol (B47542), 4-(5-octyl-2-pyridinyl)- is of fundamental interest as it provides insights into its electron-donating or -accepting capabilities, which are crucial for applications in areas such as materials science and antioxidant research. The phenolic hydroxyl group is typically electrochemically active and can be oxidized. The presence of the electron-withdrawing pyridine ring and the electron-donating octyl group would be expected to modulate the redox properties of the phenol moiety.

Cyclic Voltammetry and Differential Pulse Voltammetry for Oxidation and Reduction Potentials

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to study the redox properties of chemical compounds. In a typical experiment, a solution of the compound of interest is analyzed in an electrochemical cell containing a working electrode, a reference electrode, and a counter electrode.

A search of scientific databases and chemical literature did not yield specific CV or DPV data for Phenol, 4-(5-octyl-2-pyridinyl)-. Therefore, no experimental values for its oxidation and reduction potentials can be presented.

For a hypothetical analysis, one would expect the oxidation of the phenolic group to be a key feature in the voltammetric profile. The potential at which this oxidation occurs would be influenced by the electronic effects of the 5-octyl-2-pyridinyl substituent. The long octyl chain would primarily enhance its solubility in nonpolar solvents.

Table 1: Hypothetical Data Presentation for Cyclic Voltammetry of Phenol, 4-(5-octyl-2-pyridinyl)-

| Solvent | Supporting Electrolyte | Scan Rate (mV/s) | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl |

| Acetonitrile | 0.1 M TBAPF₆ | 100 | Data not available | Data not available |

| Dichloromethane | 0.1 M TBAPF₆ | 100 | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Table 2: Hypothetical Data Presentation for Differential Pulse Voltammetry of Phenol, 4-(5-octyl-2-pyridinyl)-

| Solvent | Supporting Electrolyte | Pulse Amplitude (mV) | Peak Potential (Ep) vs. Ag/AgCl |

| Acetonitrile | 0.1 M TBAPF₆ | 50 | Data not available |

| Dichloromethane | 0.1 M TBAPF₆ | 50 | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Investigation of Redox Processes and Their Reversibility in Various Solvents

The reversibility of a redox process is a critical parameter determined from cyclic voltammetry by analyzing the ratio of the peak currents (Ipa/Ipc) and the separation of peak potentials (ΔEp = Epa - Epc). A reversible one-electron process at room temperature typically exhibits a ΔEp of approximately 59 mV.

The investigation of the redox processes of Phenol, 4-(5-octyl-2-pyridinyl)- in various solvents would reveal the stability of the electrochemically generated species (e.g., the phenoxyl radical). The choice of solvent can significantly influence the redox potentials and the reversibility of the electrochemical reactions due to differences in polarity, viscosity, and coordinating ability.

However, no specific studies on the reversibility of the redox processes for Phenol, 4-(5-octyl-2-pyridinyl)- in any solvent have been reported in the reviewed literature. Therefore, a discussion of its specific redox behavior and the stability of its oxidized or reduced forms under different solvent conditions cannot be provided.

Coordination Chemistry and Metal Complexation of Phenol, 4 5 Octyl 2 Pyridinyl

Ligand Design Principles of Phenol (B47542), 4-(5-octyl-2-pyridinyl)-

The design of Phenol, 4-(5-octyl-2-pyridinyl)- as a ligand is centered on two key structural features: its bidentate chelation capability and the influence of the long alkyl chain on its physical properties.

Phenol, 4-(5-octyl-2-pyridinyl)- is designed to function as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated phenol group. This chelation forms a stable six-membered ring with the metal ion, a favorable arrangement in coordination chemistry. The formation of such chelate rings enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands, an observation known as the chelate effect.

The coordination typically involves the deprotonation of the phenolic hydroxyl group, leading to the formation of a formal negative charge on the oxygen atom, which then acts as a strong anionic donor. The pyridine nitrogen, on the other hand, acts as a neutral donor. This N,O-donor set is common in coordination chemistry and has been shown to form stable complexes with a wide range of metal ions. nih.govrsc.org

The presence of a long octyl chain at the 5-position of the pyridine ring significantly influences the steric and solubility properties of the ligand and its metal complexes. The length and branching of alkyl chains can have a pronounced effect on the properties of coordination compounds. nih.govresearchgate.netchemrxiv.orgrsc.org

Steric Effects: The octyl group introduces steric bulk, which can influence the coordination geometry around the metal center. This steric hindrance can prevent the coordination of a larger number of ligands, favoring lower coordination numbers. It can also affect the arrangement of the ligands around the metal ion, potentially leading to distorted geometries.

Solubility: A primary role of the octyl chain is to enhance the solubility of the ligand and its metal complexes in nonpolar organic solvents. researchgate.net This is a crucial feature for applications in homogeneous catalysis and for the processing of materials from solution. The hydrophobic nature of the C8H17 chain makes the resulting metal complexes more compatible with organic media. Conversely, it decreases solubility in polar solvents like water. nih.gov

The flexibility of the octyl chain allows it to adopt various conformations, which can further influence the packing of the complexes in the solid state and their interactions in solution.

Synthesis and Characterization of Metal Complexes of Phenol, 4-(5-octyl-2-pyridinyl)-

While specific synthetic procedures for metal complexes of Phenol, 4-(5-octyl-2-pyridinyl)- are not extensively documented in the literature, the synthesis would be expected to follow established methods for related pyridyl-phenol ligands. nih.govjocpr.comjscimedcentral.com These typically involve the reaction of the deprotonated ligand (generated by a base) with a metal salt in a suitable solvent.

Phenol, 4-(5-octyl-2-pyridinyl)- is expected to form stable complexes with a variety of first- and second-row transition metals. The coordination chemistry of similar pyridyl-phenol ligands with these metals has been explored. For instance, palladium(II) complexes with functionalized pyridine ligands have been synthesized and characterized. acs.org

The properties of these complexes, such as their color, magnetic susceptibility, and electronic spectra, are determined by the identity of the metal ion and its oxidation state.

Expected Properties of Transition Metal Complexes:

| Metal Ion | Plausible Geometry | Expected Magnetic Properties | Potential Applications |

| Cu(II) | Square planar or distorted octahedral | Paramagnetic | Catalysis, materials science |

| Ni(II) | Square planar or octahedral | Diamagnetic (sq. pl.) or Paramagnetic (oct.) | Catalysis |

| Co(II) | Tetrahedral or octahedral | Paramagnetic | Catalysis, magnetic materials |

| Pd(II) | Square planar | Diamagnetic | Catalysis |

| Pt(II) | Square planar | Diamagnetic | Catalysis, luminescent materials |

| Zn(II) | Tetrahedral | Diamagnetic | Luminescent materials |

| Fe(II/III) | Octahedral | Paramagnetic | Catalysis, magnetic materials |

This table is based on general principles of coordination chemistry and data from related pyridyl-phenol complexes.

Characterization of these complexes would involve techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy for solution-state analysis, UV-Vis spectroscopy to study electronic transitions, and magnetic susceptibility measurements to determine the magnetic properties of paramagnetic complexes.

The N,O-donor set of Phenol, 4-(5-octyl-2-pyridinyl)- also makes it a suitable ligand for complexing with lanthanide and actinide ions. mdpi.combohrium.com The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. nih.govornl.gov This process, known as the antenna effect, is crucial for the development of luminescent materials.

The magnetic properties of lanthanide complexes are also of significant interest, with applications in magnetic resonance imaging (MRI) and as single-molecule magnets. researchgate.net The specific lanthanide ion used will dictate the luminescent and magnetic properties of the resulting complex.

Potential Properties of Lanthanide Complexes:

| Lanthanide Ion | Potential Property | Application |

| Eu(III) | Red luminescence | OLEDs, bio-imaging |

| Tb(III) | Green luminescence | OLEDs, bio-imaging |

| Gd(III) | Paramagnetism | MRI contrast agents |

| Dy(III) | Single-molecule magnet behavior | High-density data storage |

This table illustrates potential applications based on the known properties of lanthanide ions when complexed with organic ligands.

The synthesis of lanthanide and actinide complexes would likely involve the reaction of the ligand with a lanthanide or actinide salt, often a triflate or chloride salt, in a non-aqueous solvent. Characterization would focus on luminescence spectroscopy (excitation and emission spectra, quantum yields, and lifetimes) and magnetic measurements.

The stoichiometry of the resulting complexes, i.e., the ligand-to-metal ratio, would depend on the size and charge of the metal ion, as well as the steric bulk of the ligand. For divalent transition metals, complexes with a 2:1 ligand-to-metal ratio, [M(L)₂], are common for square planar or tetrahedral geometries. For octahedral geometries, additional ligands, such as solvent molecules, may coordinate to the metal center, leading to stoichiometries like [M(L)₂(Solvent)₂].

For trivalent lanthanide ions, a 3:1 ligand-to-metal ratio, [Ln(L)₃], is often observed to neutralize the +3 charge of the metal ion. However, other stoichiometries are possible, and the coordination number of lanthanide ions is typically high (8 or 9), often being satisfied by the coordination of additional solvent molecules.

The geometry of the complexes is a function of the coordination number and the electronic configuration of the metal ion. As indicated in the tables above, square planar, tetrahedral, and octahedral geometries are expected for transition metals. Lanthanide complexes typically exhibit higher coordination numbers, leading to geometries such as square antiprismatic or tricapped trigonal prismatic.

The oxidation state of the metal in the complex is generally the same as that of the starting metal salt, although redox reactions can sometimes occur during the complexation process. For the metals listed, the common and expected oxidation states would be +2 for the first-row transition metals (with Fe also being stable at +3), +2 for Pd and Pt, and +3 for the lanthanides.

Spectroscopic and Structural Analysis of Metal-Phenol, 4-(5-octyl-2-pyridinyl)- Complexes

The characterization of metal complexes derived from Phenol, 4-(5-octyl-2-pyridinyl)- would fundamentally rely on a suite of spectroscopic and structural techniques to elucidate their geometric and electronic structures.

UV-Vis and Luminescence Spectroscopy of Metal Complexes

The electronic transitions within metal complexes of Phenol, 4-(5-octyl-2-pyridinyl)- are expected to be sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. UV-Vis absorption spectroscopy is a primary tool for probing these transitions. rsc.org The spectra of these complexes would likely exhibit intraligand π-π* transitions, originating from the aromatic phenol and pyridine rings, and ligand-to-metal charge transfer (LMCT) bands upon coordination. mdpi.com The position and intensity of the LMCT bands can provide insights into the electronic communication between the ligand and the metal center.

For instance, complexation with transition metals like Cu(II), Co(II), or Ni(II) is anticipated to result in characteristic d-d transitions, although these are often weak and may be obscured by more intense charge transfer bands. researchgate.net The solvent environment can also influence the spectral features, with polar solvents potentially causing shifts in the absorption maxima. researchgate.net

Some metal complexes of pyridinyl-phenol ligands have been shown to exhibit luminescence. nih.gov In particular, boron complexes of phenol-pyridyl ligands have been reported to display bright blue luminescence in both solution and the solid state. nih.gov Therefore, it is plausible that certain metal complexes of Phenol, 4-(5-octyl-2-pyridinyl)-, especially with d¹⁰ metal ions like Zn(II) or main group elements like boron, could exhibit interesting photoluminescent properties.

Table 1: Representative UV-Vis Absorption Data for Analogous Pyridinyl-Phenol Metal Complexes

| Complex | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| [Cu(L)₂] | CH₂Cl₂ | ~280, ~350 (sh), ~450 | π-π*, LMCT, d-d |

| [Ni(L)₂(H₂O)₂] | DMF | ~275, ~380, ~650 | π-π*, LMCT, d-d |

| [Zn(L)₂] | CH₂Cl₂ | ~285, ~360 | π-π*, LMCT |

| [B(L)Ph₂] | Toluene (B28343) | ~340, ~390 | π-π*, Intraligand |

L represents a generic pyridinyl-phenol ligand. Data is illustrative and based on typical values for this class of compounds.

EPR Spectroscopy for Paramagnetic Metal Centers

For complexes of Phenol, 4-(5-octyl-2-pyridinyl)- with paramagnetic metal ions such as Cu(II), Mn(II), or high-spin Fe(II), Electron Paramagnetic Resonance (EPR) spectroscopy would be an invaluable tool. nih.govrsc.org EPR spectroscopy provides detailed information about the electronic environment of the unpaired electron(s), including the geometry of the complex and the nature of the metal-ligand bonding.

In the case of a mononuclear Cu(II) complex, the EPR spectrum would be expected to show a characteristic signal with g-values indicative of the coordination geometry (e.g., axial or rhombic). For multinuclear complexes, such as a binuclear copper(II) species where the metal centers are bridged by the phenolate (B1203915) oxygen atoms, EPR can reveal the magnetic interactions between the metal ions. rsc.org For instance, an antiferromagnetically coupled dimeric Cu(II) complex would be EPR silent in its ground state but may show a triplet state spectrum at elevated temperatures. rsc.org The fine structure and hyperfine coupling constants obtained from EPR spectra can be used to calculate parameters like the distance between metal centers in multinuclear complexes. rsc.org

Table 2: Illustrative EPR Parameters for a Hypothetical Mononuclear Cu(II) Complex of Phenol, 4-(5-octyl-2-pyridinyl)-

| Parameter | Value | Interpretation |

|---|---|---|

| g∥ | 2.25 | Indicates a d(x²-y²) ground state, typical for square planar or square pyramidal geometry. |

| g⊥ | 2.05 | Consistent with an axial symmetry. |

| A∥ (¹⁴N) | 180 x 10⁻⁴ cm⁻¹ | Hyperfine coupling to the copper nucleus, providing information on the covalency of the Cu-O/N bonds. |

Data is representative for a typical Cu(II) complex with a pyridinyl-phenol ligand.

Single Crystal X-ray Diffraction of Metal Complexes

The definitive method for determining the precise three-dimensional structure of a crystalline metal complex is Single Crystal X-ray Diffraction. youtube.com This technique allows for the unambiguous determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com

For metal complexes of Phenol, 4-(5-octyl-2-pyridinyl)-, X-ray diffraction studies would reveal how the ligand coordinates to the metal center. It is expected that the ligand would act as a bidentate N,O-chelate through the pyridine nitrogen and the deprotonated phenolic oxygen. The resulting complexes could exhibit various geometries depending on the metal ion, its oxidation state, and the presence of other co-ligands. For example, four-coordinate complexes might adopt a square planar or tetrahedral geometry, while six-coordinate complexes would likely be octahedral. researchgate.netrsc.org The long octyl chain on the pyridine ring might influence the solid-state packing of the complexes, potentially leading to interesting supramolecular architectures through van der Waals interactions.

Electronic and Magnetic Properties of Coordination Compounds Derived from Phenol, 4-(5-octyl-2-pyridinyl)-

The electronic and magnetic properties of coordination compounds are intrinsically linked to the nature of the metal ion and the ligand field environment. For complexes of Phenol, 4-(5-octyl-2-pyridinyl)-, these properties would be highly tunable.

Complexes with diamagnetic metal ions such as Zn(II), Cd(II), or low-spin d⁶ ions like Co(III) would be expected to be diamagnetic. In contrast, complexes with paramagnetic metal ions will exhibit interesting magnetic behavior. For mononuclear complexes, the magnetic moment would be determined by the number of unpaired electrons.

In polynuclear complexes, where two or more metal centers are bridged by the phenolate oxygen atoms of the ligand, magnetic exchange interactions can occur. These interactions can be either ferromagnetic (leading to a parallel alignment of spins and a high-spin ground state) or antiferromagnetic (resulting in an antiparallel alignment of spins and a low-spin ground state). rsc.orgresearchgate.net The nature and magnitude of the magnetic coupling are influenced by the bridging angle, the metal-metal distance, and the orbital overlap between the metal centers and the bridging ligand. rsc.org

Catalytic Applications of Metal Complexes of Phenol, 4-(5-octyl-2-pyridinyl)-

Metal complexes supported by pyridinyl-phenol and related ligands have shown promise in various catalytic applications, particularly in the realm of homogeneous catalysis. chemscene.com The combination of a hard phenolate oxygen and a softer pyridine nitrogen donor allows for the stabilization of a variety of metal centers in different oxidation states, a key requirement for many catalytic cycles.

Investigations in Homogeneous Catalysis (e.g., Cross-Coupling, Polymerization)

The structural and electronic features of metal complexes of Phenol, 4-(5-octyl-2-pyridinyl)- make them attractive candidates for catalysts in several important organic transformations.

Cross-Coupling Reactions: Palladium complexes of pyridine-containing ligands are well-known catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. acs.orgrsc.org A Pd(II) complex of Phenol, 4-(5-octyl-2-pyridinyl)- could potentially serve as a precatalyst for such transformations. The ligand's electronic properties, influenced by the interplay between the electron-donating phenolate and the pyridine ring, could modulate the reactivity and stability of the catalytically active Pd(0) species.

Polymerization: Late transition metal complexes, particularly those of iron and cobalt with pyridyl-based ligands, have been extensively studied as catalysts for olefin polymerization. acs.org Similarly, early transition metal complexes, such as those of titanium and zirconium with phenolate-containing ligands, are also active polymerization catalysts. acs.org Therefore, it is conceivable that iron, cobalt, titanium, or zirconium complexes of Phenol, 4-(5-octyl-2-pyridinyl)- could exhibit catalytic activity in the polymerization of olefins like ethylene (B1197577) or propylene. The bulky octyl group on the ligand could influence the steric environment around the metal center, thereby affecting the molecular weight and branching of the resulting polymer.

Table 3: Potential Catalytic Applications and Relevant Metal Centers for Complexes of Phenol, 4-(5-octyl-2-pyridinyl)-

| Catalytic Reaction | Plausible Metal Center | Rationale |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Palladium (Pd) | Established use of Pd-pyridine complexes in cross-coupling. acs.org |

| Heck Cross-Coupling | Palladium (Pd) | Similar to Suzuki-Miyaura, Pd is the metal of choice. |

| Ethylene Polymerization | Iron (Fe), Cobalt (Co) | Fe and Co complexes with pyridyl ligands are known catalysts. acs.org |

Studies in Heterogeneous Catalysis (e.g., Immobilized Complexes)

In the realm of sustainable and practical catalysis, the immobilization of homogeneous catalysts onto solid supports is a critical area of investigation. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous catalysts. For a ligand like "Phenol, 4-(5-octyl-2-pyridinyl)-", with its potential for forming stable metal complexes, research into its application in heterogeneous catalysis would likely focus on the following aspects:

Immobilization Techniques: Research would delve into the methods for anchoring the "Phenol, 4-(5-octyl-2-pyridinyl)-" metal complexes onto the chosen support. This could involve covalent bonding, where the ligand is chemically modified to react with the support surface, or non-covalent methods such as encapsulation or adsorption. The integrity of the complex during and after immobilization would be a key parameter to study.

Characterization of Immobilized Catalysts: A significant part of the research would be dedicated to the thorough characterization of the newly synthesized heterogeneous catalysts. A variety of analytical techniques would be employed to confirm the successful immobilization and to understand the structure of the active sites. These techniques would likely include:

Spectroscopic methods (e.g., FT-IR, UV-Vis, XPS) to confirm the presence and coordination environment of the metal complex on the support.

Microscopy techniques (e.g., SEM, TEM) to study the morphology and dispersion of the catalyst on the support surface.

Surface area and porosity analysis (e.g., BET) to understand the physical properties of the supported catalyst.

Catalytic Performance and Reusability: The efficacy of the immobilized "Phenol, 4-(5-octyl-2-pyridinyl)-" catalysts would be evaluated in various chemical transformations. The studies would focus on:

Catalytic Activity: Measuring the reaction rates and turnover numbers to quantify the catalyst's efficiency.

Selectivity: Assessing the catalyst's ability to produce the desired product over other possible side products.

Reusability: A critical aspect of heterogeneous catalysis, where the catalyst is recovered after a reaction cycle and reused in subsequent runs to test its stability and long-term performance. Leaching of the metal complex from the support would also be a key factor to investigate.

The findings from such research would be crucial in determining the viability of "Phenol, 4-(5-octyl-2-pyridinyl)-" based systems for industrial applications where catalyst recovery and reuse are paramount.

Supramolecular Chemistry and Self Assembly of Phenol, 4 5 Octyl 2 Pyridinyl

Role of Non-Covalent Interactions in Directing Self-Assembly

The self-assembly of Phenol (B47542), 4-(5-octyl-2-pyridinyl)- is a finely tuned process governed by a variety of non-covalent interactions. The specific geometry and electronic properties of the molecule allow for a hierarchy of interactions that cooperate to form stable supramolecular architectures.

The molecule's structure includes a phenyl and a pyridinyl ring, both of which are aromatic and can engage in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings. The extent and geometry of this stacking, whether face-to-face or offset, are crucial in determining the close packing of the molecules and contribute significantly to the cohesion of the self-assembled structures. The interplay between the electron-donating character of the phenol and the electron-withdrawing nature of the pyridine (B92270) can further influence the strength and nature of these π-π interactions.

The long, flexible octyl chain introduces another critical element to the self-assembly process. Van der Waals forces, which are weak, short-range electrostatic attractions between fluctuating dipoles, are significant along the length of the alkyl chains. In aqueous environments, the hydrophobic nature of the octyl chain leads to its exclusion from water, a phenomenon known as the hydrophobic effect. This drives the aggregation of the octyl moieties, leading to the formation of a nonpolar core in the resulting supramolecular structures.

Formation of Ordered Supramolecular Architectures

The combination of hydrogen bonding, π-π stacking, and hydrophobic interactions results in the formation of highly ordered and dynamic supramolecular architectures. The specific nature of these structures is highly dependent on the surrounding environment, such as the solvent and temperature.

In solution, the amphiphilic nature of Phenol, 4-(5-octyl-2-pyridinyl)- can lead to the formation of various aggregates. The concentration of the molecule plays a critical role; above a certain concentration, known as the critical aggregation concentration, self-assembly into larger structures becomes thermodynamically favorable. In the solid state, the molecule arranges itself into a crystalline lattice. The precise arrangement, or crystal packing, is a direct consequence of the optimization of all the non-covalent interactions to achieve the lowest energy state. X-ray diffraction studies are instrumental in elucidating these solid-state structures.

Host-Guest Chemistry and Molecular Recognition Properties

Host-guest chemistry is a cornerstone of supramolecular science, describing the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. nih.gov The specificity of this interaction, known as molecular recognition, is governed by a symphony of non-covalent forces, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions.

For Phenol, 4-(5-octyl-2-pyridinyl)-, the pyridinyl-phenol headgroup is the primary site for host-guest interactions. The phenol's hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor. This dual functionality allows for the recognition and binding of a variety of guest molecules. For instance, it is anticipated that it could form stable complexes with molecules containing complementary hydrogen bonding sites, such as carboxylic acids or amides.

Furthermore, the aromatic nature of both the phenol and pyridine rings provides a platform for π-π stacking interactions with other aromatic guest molecules. The octyl chain, while primarily driving self-assembly through the hydrophobic effect, can also contribute to host-guest binding by creating a nonpolar microenvironment that can encapsulate hydrophobic guests.

The molecular recognition capabilities of pyridinyl-phenol derivatives have been demonstrated in various contexts. For example, pyridine-functionalized tetraphenylethylenes have been shown to selectively co-crystallize with specific phthalic acid isomers, highlighting the role of shape complementarity and hydrogen bonding in molecular recognition. aalto.fi Similarly, the binding of pyridine derivatives to water-soluble calixarenes has been studied, revealing that the strength and selectivity of the interaction can be tuned by factors such as pH. nih.gov These studies underscore the potential of the pyridinyl-phenol moiety within Phenol, 4-(5-octyl-2-pyridinyl)- to act as a versatile molecular receptor.

Table 1: Potential Host-Guest Interactions of Phenol, 4-(5-octyl-2-pyridinyl)-

| Potential Guest Molecule Type | Primary Driving Interactions | Illustrative Example from Literature |

| Carboxylic Acids | Hydrogen Bonding | Selective co-crystallization of pyridine-functionalized hosts with phthalic acids. aalto.fi |

| Aromatic Compounds | π-π Stacking | Intercalation of naphthalenediimide guests into a carbazole–pyridine oligomer. rsc.org |

| Small Hydrophobic Molecules | Hydrophobic Encapsulation | Entrapment of guest molecules within the nonpolar interior of self-assembled aggregates. nih.gov |

Directed Self-Assembly of Phenol, 4-(5-octyl-2-pyridinyl)- with Other Molecular Building Blocks

The amphiphilic nature of Phenol, 4-(5-octyl-2-pyridinyl)- makes it an ideal candidate for directed self-assembly. In aqueous environments, the hydrophobic octyl tails would tend to aggregate to minimize their contact with water, while the polar pyridinyl-phenol headgroups would remain exposed to the aqueous phase. This process can lead to the spontaneous formation of various ordered nanostructures, such as micelles, vesicles, or nanotubes.

The directed self-assembly of this compound can be further controlled by introducing other molecular building blocks that can interact with the pyridinyl-phenol headgroup. For instance, the co-assembly with complementary molecules capable of forming strong and directional hydrogen bonds could lead to the formation of well-defined, one-dimensional fibrillar structures.

Research on other pyridine-based amphiphiles has shown that the final morphology of the self-assembled structure can be precisely controlled. For example, a pyridine-based amphiphile complexed with different regioisomers of dihydroxy naphthalene (B1677914) was found to self-assemble into nanotubes with varying inner diameters, demonstrating that subtle changes in the interacting building blocks can have a significant impact on the resulting supramolecular architecture. nih.gov This highlights the potential for Phenol, 4-(5-octyl-2-pyridinyl)- to be a versatile component in the bottom-up construction of complex nanomaterials.

Characterization of Supramolecular Assemblies using Advanced Microscopy (AFM, TEM) and Scattering Techniques (SAXS, WAXS)

To visualize and structurally characterize the hypothetical supramolecular assemblies of Phenol, 4-(5-octyl-2-pyridinyl)-, a suite of advanced analytical techniques would be indispensable.

Advanced Microscopy: AFM and TEM

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful tools for imaging nanoscale structures on surfaces and in thin films.

Atomic Force Microscopy (AFM) would provide topographical information about the self-assembled structures. By scanning a sharp tip over a surface on which the assemblies are deposited, AFM can reveal their shape, size, and organization with sub-nanometer resolution. This technique would be crucial for visualizing, for example, the formation of monolayers, fibrillar networks, or vesicular structures.

Transmission Electron Microscopy (TEM) offers higher resolution imaging of the internal structure of the assemblies. By passing a beam of electrons through a very thin sample, TEM can reveal the morphology of individual nanostructures, such as the bilayer structure of vesicles or the hollow core of nanotubes. Cryo-TEM, where samples are flash-frozen in their native state, would be particularly valuable for observing the assemblies in a near-native, hydrated state.

The utility of these microscopy techniques is well-documented in the study of self-assembling amphiphiles. For instance, TEM has been used to confirm the formation of spherical aggregates from silicone-based surfactants. nih.gov

Scattering Techniques: SAXS and WAXS

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are essential for probing the structure of materials over different length scales. These techniques are often used simultaneously to gain a comprehensive understanding of the hierarchical organization of self-assembled systems.

Small-Angle X-ray Scattering (SAXS) provides information about larger-scale structures, typically in the range of 1 to 100 nanometers. rigaku.com For the self-assemblies of Phenol, 4-(5-octyl-2-pyridinyl)-, SAXS could be used to determine the size and shape of micelles or the lamellar spacing in liquid crystalline phases. Time-resolved SAXS studies could also monitor the dynamics of the self-assembly process. nih.gov

Wide-Angle X-ray Scattering (WAXS) probes shorter-range order, on the scale of atomic and molecular packing (around 0.1 nm). rigaku.com WAXS would be instrumental in determining the crystalline nature of the self-assembled structures, providing information on how the individual molecules are packed within the assembly. For example, it could reveal whether the octyl tails are in a crystalline or disordered state.

Simultaneous SAXS/WAXS experiments are particularly powerful for studying semi-crystalline polymers and other complex materials, as they provide a holistic view of the structure from the molecular to the nanoscale level. mdpi.comnih.gov

Table 2: Characterization Techniques for Supramolecular Assemblies

| Technique | Information Provided | Relevance to Phenol, 4-(5-octyl-2-pyridinyl)- Assemblies |

| AFM | Surface topography, size, and shape of assemblies. | Visualization of monolayers, fibrils, or vesicles on a substrate. |

| TEM | Internal morphology and high-resolution imaging. | Confirmation of bilayer vesicles or hollow nanotubes. |

| SAXS | Long-range order (1-100 nm), size and shape of aggregates. | Determination of micelle size or lamellar spacing in liquid crystals. |

| WAXS | Short-range order (crystalline packing). | Analysis of the packing of the octyl tails and pyridinyl-phenol headgroups. |

Advanced Functional Applications of Phenol, 4 5 Octyl 2 Pyridinyl Derived Systems

Sensing Applications (excluding specific clinical diagnostics)

The inherent structure of Phenol (B47542), 4-(5-octyl-2-pyridinyl)-, which combines a hydrogen-bond-donating phenolic hydroxyl group and a nitrogen-containing pyridine (B92270) ring, provides a compelling framework for the development of sophisticated chemosensors.

Chemo-sensing of Ions (e.g., Metal Ions) and Neutral Molecules

The pyridine nitrogen atom in Phenol, 4-(5-octyl-2-pyridinyl)- possesses a lone pair of electrons, making it an effective binding site for various metal ions. The proximity of the phenolic hydroxyl group can further enhance this interaction through cooperative binding or by acting as a signaling unit. Upon coordination with a metal ion, changes in the electronic properties of the molecule can be expected, leading to a detectable signal. For instance, the binding of cations could be signaled by a change in the absorption or emission spectrum of the compound. The long octyl chain, while primarily influencing solubility and molecular packing, could also modulate the sensitivity and selectivity of the sensor by creating a specific microenvironment around the binding site.

Similarly, the phenolic -OH group can act as a hydrogen bond donor, enabling the potential detection of neutral molecules that are hydrogen bond acceptors, such as anions or certain organic molecules. The specificity of this interaction could be tuned by modifying the steric and electronic environment of the phenol ring.

Fluorescence-Based Sensing Mechanisms

Many pyridyl-phenol systems exhibit fluorescence, a property that is highly sensitive to the local chemical environment. The fluorescence of Phenol, 4-(5-octyl-2-pyridinyl)- could be modulated through several mechanisms upon analyte binding. These include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).

In a potential PET sensing mechanism, the interaction with an analyte could alter the energy levels of the frontier molecular orbitals, either quenching or enhancing the fluorescence. For example, the binding of a metal ion to the pyridine nitrogen could inhibit a non-radiative decay pathway, leading to a "turn-on" fluorescence response. Conversely, interaction with a quenching species could provide a "turn-off" signal. The ESIPT process, involving the transfer of a proton from the phenolic hydroxyl group to the pyridine nitrogen in the excited state, often results in a large Stokes shift and dual emission. The presence of an analyte could interfere with this process, leading to a ratiometric change in the emission spectrum, which is a highly desirable feature in quantitative sensing.

Organic Electronics and Optoelectronic Devices

The conjugated π-system formed by the interconnected phenol and pyridine rings in Phenol, 4-(5-octyl-2-pyridinyl)- suggests its potential utility in organic electronic and optoelectronic devices. The octyl chain provides solubility in organic solvents, which is crucial for solution-based processing of thin films for device fabrication.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the context of OLEDs, derivatives of pyridyl-phenols have been explored as host materials, emitting layers, and electron-transporting layers. The pyridine moiety is electron-deficient, which can facilitate electron injection and transport, while the phenol ring is electron-rich, contributing to hole transport. This ambipolar character is advantageous for achieving balanced charge transport within the emissive layer of an OLED, potentially leading to higher efficiency and longer device lifetime. The specific substitution pattern and the presence of the octyl group in Phenol, 4-(5-octyl-2-pyridinyl)- would influence the morphology of the thin film and the energy levels of the molecule, which are critical parameters for OLED performance.

For OPVs, this molecule could potentially function as a donor or an acceptor material, depending on its energy levels relative to other components in the active layer. The broad absorption characteristics often seen in such conjugated systems are beneficial for harvesting a larger portion of the solar spectrum. The octyl chain would play a significant role in promoting the desired nanoscale morphology of the bulk heterojunction, which is essential for efficient exciton (B1674681) dissociation and charge extraction.

Charge Transport and Charge Separation Mechanisms in Phenol, 4-(5-octyl-2-pyridinyl)-Based Materials

Effective charge transport in organic semiconductors is highly dependent on the molecular packing in the solid state. The long, flexible octyl chain of Phenol, 4-(5-octyl-2-pyridinyl)- would significantly influence this packing. It could lead to the formation of lamellar structures where the aromatic cores are segregated from the aliphatic chains, potentially creating pathways for charge hopping between adjacent molecules. The efficiency of this charge transport would be determined by the degree of π-π stacking and the electronic coupling between the aromatic units.

In a donor-acceptor system, such as in an OPV, efficient charge separation at the interface is paramount. The inherent electronic asymmetry of the pyridyl-phenol core could create a local dipole moment, which might aid in the dissociation of photogenerated excitons into free charge carriers. The dynamics of this process would be influenced by the energy landscape at the donor-acceptor interface, which is in turn governed by the molecular structure and solid-state organization of the this compoundbased material.

Liquid Crystalline Properties

The rod-like shape of the Phenol, 4-(5-octyl-2-pyridinyl)- molecule, consisting of a rigid aromatic core and a flexible peripheral alkyl chain, is a classic design for calamitic (rod-shaped) liquid crystals. The presence of the hydroxyl group and the nitrogen atom can promote intermolecular interactions, such as hydrogen bonding, which often favor the formation of mesophases.

Mesophase Formation and Characterization (e.g., Nematic, Smectic)

The formation of liquid crystalline phases, or mesophases, is a key characteristic of molecules that possess a combination of rigid and flexible segments. These phases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. mdpi.com Pyridine-containing compounds are well-established building blocks for thermotropic liquid crystals due to their ability to influence the molecule's dipole moment, conjugation, and geometric shape. researchgate.net

The primary liquid crystal phases are the nematic and smectic phases. mdpi.com

Nematic (N) Phase: In this phase, the molecules have no long-range positional order but exhibit a general orientational order, tending to align along a common axis known as the director. usp.br

Smectic (Sm) Phase: This phase displays a higher degree of order than the nematic phase. Molecules are organized into well-defined layers, showing positional order in one dimension, in addition to the long-range orientational order. usp.br

Derivatives of pyridyl-phenols are known to exhibit such mesophases. nih.govnih.gov The characterization and identification of these phases are typically conducted using two primary techniques:

Polarized Optical Microscopy (POM): This method allows for the direct observation of the unique textures (birefringent patterns) that are characteristic of different mesophases as the material is heated and cooled. nih.govmdpi.com

Differential Scanning Calorimetry (DSC): DSC is used to measure the transition temperatures and enthalpy changes associated with the shifts between different phases (e.g., solid-to-smectic, smectic-to-nematic, and nematic-to-isotropic liquid). nih.govmdpi.com

Homologous series of similar three-ring molecules containing pyridine often exhibit both nematic and smectic phases, with their stability and temperature range being highly dependent on the molecular structure. nih.govmdpi.com

Influence of the Octyl Chain on Liquid Crystalline Behavior

The terminal alkoxy or alkyl chain plays a critical role in determining the type, thermal stability, and temperature range of the mesophases formed by a liquid crystalline compound. nih.gov For calamitic (rod-shaped) molecules like Phenol, 4-(5-octyl-2-pyridinyl)-, the length of this flexible chain significantly impacts the intermolecular forces and molecular packing.

A general and well-documented trend in homologous series of liquid crystals is that as the length of the terminal alkyl chain increases, the stability of the more ordered smectic phase is enhanced relative to the nematic phase. mdpi.com Shorter chains tend to favor the formation of nematic phases. As the chain lengthens, the van der Waals forces between the aliphatic tails of adjacent molecules increase, promoting the lamellar (layered) packing required for smectic phase formation. mdpi.com

In a homologous series of (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoates, the following behavior was observed:

A derivative with a short chain (n=6) exhibited only a nematic phase. nih.govmdpi.com

Derivatives with intermediate chains (n=8, 10, 12, 14) showed both smectic A and nematic phases. mdpi.com

The derivative with the longest chain (n=16) was purely smectogenic, showing only a smectic A phase. nih.govmdpi.com

The octyl (C8) chain on Phenol, 4-(5-octyl-2-pyridinyl)- places it in the intermediate range where the formation of both nematic and smectic phases is highly probable. The presence of the octyl group promotes the necessary intermolecular attractions for layered smectic structures while being short enough that a nematic phase may also be stable over a certain temperature range. mdpi.com

The table below, based on data from a representative pyridyl-based liquid crystal system, illustrates the effect of increasing alkoxy chain length (n) on phase transition temperatures.

| Alkoxy Chain Length (n) | Melting Temp (°C) | SmA Temp (°C) | Nematic Temp (°C) | Clearing Temp (°C) | Mesophase(s) Observed |

| 6 | 110.5 | - | 164.4 | 164.4 | N |

| 8 | 94.2 | 116.3 | 158.2 | 158.2 | SmA, N |

| 10 | 92.9 | 125.4 | 152.1 | 152.1 | SmA, N |

| 12 | 96.2 | 134.5 | 139.8 | 139.8 | SmA, N |

| 14 | 98.7 | 139.3 | - | 139.3 | SmA |

| 16 | 92.9 | 139.5 | - | 139.5 | SmA |

Table based on data for a homologous series of (E)-4-((pyridin-3-ylmethylene)amino)phenyl 4-(alkoxy)benzoates. mdpi.com SmA = Smectic A, N = Nematic. Clearing temperature is the transition to the isotropic liquid state.

Photocatalytic Activity of Phenol, 4-(5-octyl-2-pyridinyl)- and Its Derivatives

The combination of a phenol and a pyridine moiety within a single molecule suggests significant potential for photocatalytic applications. Both functional groups can participate in photo-induced electron transfer processes.

Phenolic compounds can undergo photocatalytic oxidative coupling. nih.gov Under visible light and in the presence of a suitable photocatalyst, the phenol group can be oxidized to a phenoxyl radical cation. nih.gov This highly reactive intermediate can then engage in various coupling reactions. For example, studies have shown that phenols can be coupled with pyridines using an iridium photocatalyst under aerobic conditions. The proposed mechanism involves the photocatalyst oxidizing the phenol, which is then intercepted by the nucleophilic pyridine. nih.gov In other systems, heterogeneous catalysts like titanium dioxide (TiO₂) have been used to achieve similar oxidative couplings of phenols via a ligand-to-metal charge transfer (LMCT) mechanism. nih.gov

Furthermore, the pyridine ring itself is a key component in many photocatalytically active materials. Pyridine-based covalent organic frameworks (COFs) have been developed for applications such as photocatalytic hydrogen peroxide (H₂O₂) production. nih.gov The introduction of pyridine units into a framework can create active sites that facilitate photocatalytic reactions. rsc.org

Application as Building Blocks in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The distinct functional groups of Phenol, 4-(5-octyl-2-pyridinyl)- make it a highly versatile building block, or "linker," for the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. mdpi.com The pyridyl group is a classic N-donor ligand, and the phenolic hydroxyl group is an effective O-donor ligand. The presence of both in Phenol, 4-(5-octyl-2-pyridinyl)- allows it to coordinate with metal centers in multiple ways, making it a valuable linker for creating stable, porous frameworks. univen.ac.za The synthesis of high-purity pyridine-phenolic ligands is an area of active research precisely because of their utility in the complexation of metal ions for various applications. lanl.gov The long octyl chain can also project into the pores of the resulting MOF, modifying the pore environment to be more hydrophobic, which could be advantageous for specific applications in separation or catalysis.

Covalent Organic Frameworks (COFs): COFs are another class of crystalline porous polymers where building blocks are linked by strong covalent bonds. rsc.org Pyridine-based monomers are frequently used to construct COFs, as the nitrogen atoms in the framework can serve as active sites for catalysis or selective adsorption. nih.govrsc.org The introduction of both pyridine and hydroxyl (-OH) groups into COF structures has been shown to facilitate the separation of photo-generated electrons and holes, enhancing photocatalytic performance. rsc.org While Phenol, 4-(5-octyl-2-pyridinyl)- would need to be further functionalized (e.g., with amine or boronic acid groups) to act as a monomer for COF synthesis, its core structure is an excellent platform. A COF built from such a monomer would benefit from the inherent properties of both the pyridine and phenol units, creating a functional and robust porous material. nih.govacs.org

Derivatization Strategies and Structure Property Relationship Studies of Phenol, 4 5 Octyl 2 Pyridinyl

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, offering routes to alter the electronic properties, solubility, and coordination behavior of the molecule.

Esterification, Etherification, and Other Protecting Group Strategies

Esterification: The reaction of Phenol (B47542), 4-(5-octyl-2-pyridinyl)- with acyl chlorides or acid anhydrides in the presence of a base catalyst yields the corresponding esters. For analogous compounds like 4-t-octylphenol, esterification with acetic acid has been demonstrated using catalysts such as p-toluenesulfonic acid or methanesulfonic acid. google.com These reactions are typically carried out at reflux temperatures, with the removal of water to drive the equilibrium towards the product. google.com

Etherification: The synthesis of ethers from the phenolic hydroxyl group can be achieved through Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. This method allows for the introduction of a diverse range of alkyl and aryl groups. For other phenolic compounds, methods for the synthesis of phenolic ethers have been developed, including a one-pot process involving oxidation in the presence of an alcohol. core.ac.uk

Protecting Group Strategies: In multi-step syntheses, the phenolic hydroxyl group often requires protection to prevent unwanted side reactions. Common protecting groups for phenols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., methyl, benzyl), and esters. utsouthwestern.edu The choice of protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal. jocpr.com For instance, silyl ethers are readily cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). utsouthwestern.edu Picoloyl (Pico) esters have also been explored as versatile protecting groups that can be chemoselectively cleaved. nih.gov

Table 1: Examples of Functionalization Reactions at the Phenolic Hydroxyl Group (Analogous Systems)

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 4-t-Octylphenol | Acetic Acid, p-Toluenesulfonic Acid | 4-t-Octylphenyl Acetate | Esterification | google.com |

| 4-Hydroxyacetophenone | Ammonium Peroxydisulfate, Sulfuric Acid, Methanol | 4-Methoxyphenol | Etherification | core.ac.uk |

| Phenol | R3SiCl, Imidazole | O-Silyl Phenol | Silylation (Protection) | utsouthwestern.edu |

Impact on Electronic Properties and Ligand Behavior

The pyridine's electron-withdrawing character enhances the acidity of the phenolic proton. Esterification or etherification of the hydroxyl group removes this acidic proton, which in turn affects the intramolecular and intermolecular hydrogen bonding capabilities of the molecule. For the closely related Phenol, 4-(5-heptyl-2-pyridinyl)-, the enol form is dominant due to resonance stabilization, where the negative charge of the phenoxide can be delocalized across both the benzene (B151609) and pyridine (B92270) rings.

As a ligand, Phenol, 4-(5-octyl-2-pyridinyl)- can coordinate to metal ions through both the phenolic oxygen and the pyridine nitrogen. Functionalization of the hydroxyl group can block one of these coordination sites, thereby altering the ligand's binding mode and the properties of the resulting metal complexes. For instance, phenol-based ligands with adjacent binding pockets have been synthesized to study their coordination behavior with various metal ions. researchgate.net

Modifications of the Pyridine Ring

The pyridine ring offers another avenue for derivatization, allowing for the introduction of substituents that can fine-tune the electronic and steric properties of the molecule.

Introduction of Additional Substituents on the Pyridine Moiety

The introduction of additional substituents onto the pyridine ring can be achieved through various organic reactions. For example, halogenation can provide a handle for further cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. acs.org The synthesis of related hydroxylated trisubstituted pyridines has been accomplished through microwave-assisted, solvent- and catalyst-free methods, demonstrating the feasibility of constructing complex pyridine scaffolds. rsc.org

Quaternization and N-Oxidation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack, leading to quaternization and N-oxidation.

Quaternization: Reaction with alkyl halides results in the formation of pyridinium (B92312) salts. This modification introduces a permanent positive charge on the nitrogen atom, significantly altering the electronic properties and solubility of the molecule.